![molecular formula C13H18N2OS2 B14335614 N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide CAS No. 105246-31-9](/img/structure/B14335614.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide is an organic compound characterized by its unique structure, which includes a diethylcarbamothioyl group attached to a sulfanyl group, and a 4-methylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diethylcarbamothioic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with a sulfanylating agent to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide moiety may also interact with specific receptors or enzymes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-[(Diethylcarbamothioyl)sulfanyl]-4-chlorobenzamide:
N-[(Diethylcarbamothioyl)sulfanyl]-4-nitrobenzamide: The nitro group can enhance the compound’s reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
105246-31-9 |
|---|---|
Formule moléculaire |
C13H18N2OS2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
[(4-methylbenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2OS2/c1-4-15(5-2)13(17)18-14-12(16)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
HCAPEHDVUQXXKU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


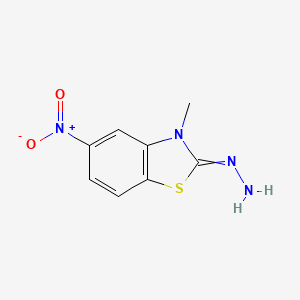
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
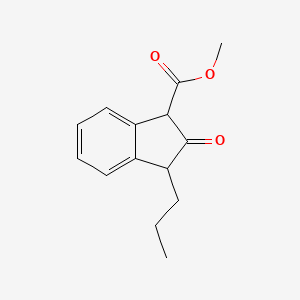
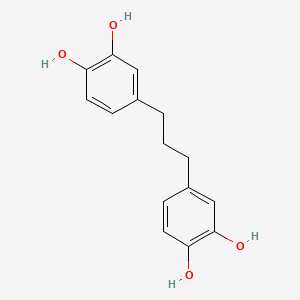
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
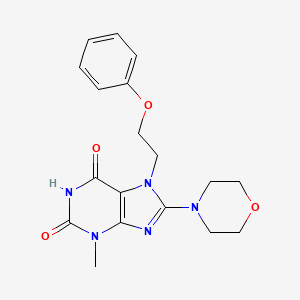
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)



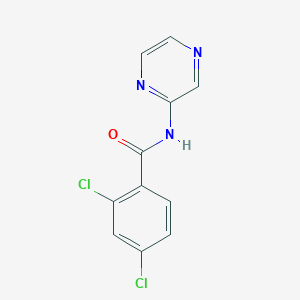

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
